3-(2,2,2-Trifluoroethyl)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Design
Azetidines are four-membered saturated heterocycles containing one nitrogen atom. wikipedia.org Their significance in organic synthesis stems from a considerable ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes azetidines susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a variety of nitrogen-containing compounds. rsc.orgresearchgate.netrsc.org Despite their reactivity, azetidines are generally stable enough for facile handling, a key advantage in synthetic applications. rsc.orgresearchgate.netrsc.org
The development of efficient methods for constructing and functionalizing the azetidine (B1206935) ring is an area of active research. rsc.orgresearchgate.netrsc.org These methods include cycloaddition reactions, ring contractions, and intramolecular aminations. rsc.org The resulting functionalized azetidines serve as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netsciencedaily.com Several marketed drugs, such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib, feature the azetidine motif, highlighting its importance in medicinal chemistry. rsc.orgresearchgate.net
Role of Fluorine in Modulating Chemical Reactivity and Synthetic Utility of Heterocycles
The introduction of fluorine into organic molecules, particularly heterocycles, can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to the molecule. numberanalytics.com In the context of medicinal chemistry, fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. numberanalytics.comrsc.orgresearchgate.netnih.govconsensus.app It is estimated that approximately 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com
From a synthetic standpoint, the presence of fluorine can influence the reactivity of the heterocyclic ring. nih.gov For instance, the introduction of fluorine atoms can increase the reactivity of adjacent functional groups. nih.gov The electron-withdrawing nature of fluorine can also impact the basicity of the nitrogen atom in a heterocycle, a crucial factor in its interaction with biological targets and its utility in organocatalysis. nih.gov The development of methods for the selective fluorination of heterocycles is a significant challenge and a major focus of modern organic chemistry. numberanalytics.comnih.gov
Overview of 3-(2,2,2-Trifluoroethyl)azetidine within the Context of Strained Fluorinated Heterocyclic Systems
This compound represents a specific example of a strained, fluorinated heterocyclic system. The trifluoroethyl group at the 3-position of the azetidine ring introduces a highly electronegative and sterically demanding substituent. This substitution is expected to influence the conformational preferences and reactivity of the azetidine ring.
The synthesis of such substituted azetidines can be challenging. organic-chemistry.org While general methods for azetidine synthesis exist, the introduction of a trifluoroethyl group requires specific strategies. bristol.ac.ukrsc.org The presence of the trifluoromethyl (CF3) group can significantly impact the chemical properties of the molecule. For instance, studies on 2-(trifluoromethyl)azetidines have shown a distinct reactivity profile compared to other substituted azetidines, particularly in ring-opening reactions. acs.orgnih.gov The trifluoromethyl group's strong electron-withdrawing nature can influence the regioselectivity of such reactions. acs.org
The hydrochloride salt of this compound is commercially available, indicating its potential as a building block in synthetic and medicinal chemistry programs. habitablefuture.orgbiosynth.combldpharm.com The combination of the strained azetidine ring and the trifluoroethyl substituent makes this compound an interesting target for further investigation into its chemical reactivity and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 3 2,2,2 Trifluoroethyl Azetidine Reactivity
Ring-Opening Reactions of the Azetidine (B1206935) Core
The relief of ring strain is a primary motivator for the cleavage of the C-N or C-C bonds of the azetidine ring. rsc.org This can be initiated by either nucleophilic or electrophilic species, with the substitution pattern on the ring playing a crucial role in determining the pathway and outcome.
The direct nucleophilic attack on an unactivated azetidine ring is generally challenging due to the basicity of the ring nitrogen. Therefore, activation of the azetidine is typically required to facilitate ring-opening. A common strategy involves the quaternization of the ring nitrogen through protonation or alkylation, forming a highly reactive azetidinium salt. nih.govyoutube.com This transformation renders the ring carbons significantly more electrophilic and susceptible to nucleophilic attack. youtube.com
For an azetidinium ion derived from 3-(2,2,2-trifluoroethyl)azetidine, the nucleophile can, in principle, attack either the C2 or C4 position, leading to the formation of a substituted γ-aminopropane derivative. The strong electron-withdrawing nature of the trifluoroethyl group at C3 is expected to influence the electron density at the adjacent C2 and C4 carbons, potentially affecting the regioselectivity of the attack. In studies on 1-alkyl-2-(trifluoromethyl)azetidines, activation via quaternization followed by nucleophilic attack resulted in a regiospecific ring opening at the C4 position. nih.gov This suggests that for a 3-substituted analogue, attack at the less sterically hindered and electronically distinct C2 or C4 positions is the most probable pathway.
A variety of nucleophiles, including halides, oxygen, nitrogen, carbon, and sulfur-based reagents, can be employed in these ring-opening reactions, providing access to a diverse array of polysubstituted linear amines. nih.govnih.gov
Electrophilic attack, typically by a proton, initiates ring-opening by activating the azetidine ring. In the presence of a strong acid, the azetidine nitrogen is protonated, forming an azetidinium ion. youtube.com If a competent nucleophile is present (such as the acid's conjugate base), it can attack a ring carbon in an S_N2 fashion, leading to ring cleavage. youtube.com
Furthermore, certain substituted azetidines can undergo intramolecular ring-opening decomposition mediated by acid. nih.gov For instance, a study on N-substituted aryl azetidines revealed an acid-mediated decomposition where a pendant amide group acts as an intramolecular nucleophile, attacking the azetidinium ring. nih.gov The stability of the azetidine in acidic conditions is highly dependent on the pK_a of the ring nitrogen; substituents that decrease the basicity of the nitrogen can enhance stability by disfavoring the initial protonation step. nih.gov Given the electron-withdrawing nature of the trifluoroethyl group, it is plausible that this compound would exhibit modified basicity compared to the parent compound, influencing its stability and reactivity in acidic media.
The outcome of nucleophilic ring-opening reactions of substituted azetidinium ions is governed by a combination of steric, electronic, and stereoelectronic factors. These reactions generally proceed via an S_N2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked. nih.gov
In the case of 3-substituted azetidines, a nucleophile will typically attack the less sterically hindered carbon of the ring (C2 or C4). Research on the ring-opening of 2-arylazetidine-derived ammonium (B1175870) salts has shown that the reaction is highly regioselective. researchgate.net Similarly, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines proceeds via a regiospecific intramolecular S_N2 attack at the more activated C2 position, leaving the C4 position untouched. nih.gov For this compound, the bulky trifluoroethyl group at C3 would create significant steric hindrance, strongly favoring nucleophilic attack at the C2 and C4 positions. The electronic influence of the substituent would further modulate the relative reactivity of these two sites.
The table below summarizes the observed regioselectivity in the ring-opening of various substituted azetidines, providing a predictive framework for the reactivity of this compound.
| Azetidine Derivative | Activating Agent | Nucleophile | Position of Attack | Product Type | Reference |
| 1-Alkyl-2-(trifluoromethyl)azetidine | Methyl triflate | Various (O, N, C, S, Halogen) | C4 | α-(Trifluoromethyl)amines | nih.gov |
| 3-Amido-2-phenyl azetidine | Cu(OTf)₂ (Lewis Acid) | Intramolecular Amide Oxygen | C2 | cis-2-Oxazoline | nih.gov |
| N-Aryl azetidine with amide side chain | H⁺ (Brønsted Acid) | Intramolecular Amide Oxygen | C2/C4 | Decomposed linear amine | nih.gov |
| 2-Arylazetidine-2-carboxylic acid ester | Alkylation (forms ammonium salt) | Halides (Bu₄NX) | C4 | γ-Haloamine | researchgate.net |
Ring Expansion and Rearrangement Reactions of Azetidines
Beyond ring-opening, the strain within the azetidine ring can be harnessed to drive ring expansion and rearrangement reactions, providing pathways to larger heterocyclic systems. nih.gov While specific studies on this compound are not prevalent, general principles from related systems can be inferred.
One common strategy for one-carbon ring expansion involves the reaction of the azetidine with a carbene source. For example, rhodium-catalyzed reactions can trigger a [3+1] ring expansion of methylene (B1212753) aziridines to yield highly substituted methylene azetidines, proceeding through a ring-opening/ring-closing cascade mechanism. nih.govscispace.com A similar conceptual approach could potentially convert this compound into a substituted pyrrolidine (B122466).
Photochemical rearrangements offer another avenue for skeletal reorganization. Azetidine ketones, for example, have been shown to undergo photochemical rearrangement to form pyrroles. bhu.ac.in This process involves an intramolecular hydrogen shift to generate a 1,3-biradical intermediate, which then undergoes ring closure to a bicyclic intermediate before rearranging to the final pyrrole (B145914) product. bhu.ac.in It is conceivable that a suitably functionalized derivative of this compound could undergo analogous transformations.
Rearrangements can also be initiated from precursors used in azetidine synthesis. For instance, the treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) can promote a semipinacol rearrangement to yield 1,3,3-substituted keto-azetidines. researchgate.net
Functionalization Strategies at the Azetidine Nitrogen and Carbon Atoms
The synthetic utility of the azetidine scaffold is greatly enhanced by methods that allow for its selective functionalization.
Functionalization at the Nitrogen Atom: The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. youtube.com These are fundamental transformations for incorporating the azetidine motif into larger molecules. Late-stage functionalization of the nitrogen is also a key strategy, as demonstrated in the synthesis of peptide macrocycles where a 3-aminoazetidine unit is incorporated, and the ring nitrogen is subsequently modified. researchgate.netnih.gov
Functionalization at the Carbon Atoms: Direct C-H functionalization of the azetidine ring presents a more significant challenge but offers an atom-economical route to substituted derivatives. Palladium-catalyzed intramolecular amination of C(sp³)-H bonds has been successfully applied to form azetidine rings from picolinamide-protected amine substrates, highlighting the feasibility of activating these otherwise inert bonds. organic-chemistry.org While this is a cyclization method, it establishes a precedent for C-H activation adjacent to a nitrogen atom in a strained-ring context.
More classical approaches involve the deprotonation of an N-protected azetidine at a carbon alpha to the nitrogen (the C2 position) using a strong base (α-lithiation), followed by trapping the resulting organolithium intermediate with an electrophile. uni-muenchen.de The presence of the 3-(2,2,2-trifluoroethyl) group would likely influence the acidity of the C2 and C4 protons, potentially directing such functionalization strategies. For example, the synthesis of 4-trifluoromethyl-substituted azetidines has been achieved from the corresponding β-lactam, where the strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the lactam carbonyl, facilitating subsequent reactions. acs.org
The table below outlines several strategies for the functionalization of the azetidine ring.
| Functionalization Target | Method | Reagents | Product | Reference |
| Azetidine Nitrogen | N-Alkylation | Alkyl Halide | N-Alkyl Azetidinium | youtube.com |
| Azetidine Nitrogen | N-Acylation | Acyl Chloride | N-Acyl Azetidine | youtube.com |
| Azetidine Nitrogen | Late-stage Modification (in peptides) | Deprotection, then substitution | N-Functionalized Peptide Macrocycle | researchgate.netnih.gov |
| Azetidine Carbon (C2) | α-Lithiation and Electrophile Trapping | n-BuLi, Electrophile (e.g., R-CHO) | 2-Substituted Azetidine | uni-muenchen.de |
| Azetidine Carbon (γ-C-H) | Intramolecular C-H Amination (cyclization) | Pd(OAc)₂, Oxidant | Azetidine Ring | organic-chemistry.org |
| Azetidine Carbon (C3) | Strain-Release Arylation (of azabicyclobutane precursor) | Grignard Reagent, Pd-catalyst | 3-Aryl Azetidine | uni-muenchen.de |
Influence of Ring Strain on this compound Reactivity and Selectivity
The reactivity and selectivity of azetidines are intrinsically linked to their ring strain, which is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain energy is the thermodynamic driving force for reactions that lead to ring cleavage or expansion. rsc.org The introduction of substituents, such as the 3-(2,2,2-trifluoroethyl) group, can significantly modify the conformational profile and strain energy of the ring, thereby influencing its chemical behavior.
The bulky and highly electronegative trifluoroethyl group is expected to impact several key properties:
Bond Strengths and Angles: The substituent can induce changes in the C-C and C-N bond lengths and angles within the ring, altering the strain energy from that of the parent molecule.
Basicity of the Nitrogen Atom: The electron-withdrawing trifluoroethyl group will decrease the electron density on the nitrogen atom, reducing its basicity. srce.hr This has direct consequences for acid-mediated reactions, as a lower basicity means a higher acid concentration is required for protonation, potentially enhancing the stability of the ring under moderately acidic conditions. nih.gov
Reactivity of Ring Carbons: The inductive effect of the substituent will be felt at the C2 and C4 positions, influencing their electrophilicity and susceptibility to nucleophilic attack.
Computational studies on simple cyclic amines have shown that basicity increases with ring size from aziridine (B145994) to piperidine, consistent with a decrease in ring strain. srce.hr This highlights the intimate connection between the geometric and electronic properties governed by ring strain and the chemical reactivity of the heterocycle. The unique combination of steric and electronic effects from the 3-(2,2,2-trifluoroethyl) group will therefore play a critical role in dictating the specific pathways and selectivity observed in its reactions.
Advanced Spectroscopic and Analytical Characterization for Structural and Purity Confirmation of 3 2,2,2 Trifluoroethyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-(2,2,2-Trifluoroethyl)azetidine in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the compound's framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, specific signals are expected for the protons on the azetidine (B1206935) ring and the trifluoroethyl side chain. The methylene (B1212753) protons of the azetidine ring (CH₂) typically appear as complex multiplets due to spin-spin coupling with each other and with the adjacent methine proton. The single proton on the nitrogen (N-H) may appear as a broad singlet. The protons of the ethyl group adjacent to the trifluoromethyl group (CH₂CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Key signals would include those for the two different methylene carbons of the azetidine ring, the methine carbon attached to the side chain, and the two carbons of the trifluoroethyl group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms.
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally informative technique. huji.ac.il It is a highly sensitive nucleus with a wide chemical shift range, making it excellent for identifying fluorine-containing compounds. huji.ac.il A single, sharp signal, likely a triplet due to coupling with the adjacent methylene protons (CH₂), is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aliphatic chain. ucsb.edu
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.5-4.0 | m | Azetidine CH₂ (adjacent to N) |
| ¹H | ~2.5-3.0 | m | Azetidine CH |
| ¹H | ~2.4-2.8 | q | CH₂CF₃ |
| ¹H | Broad | s | NH |
| ¹³C | ~50-60 | t | Azetidine CH₂ (adjacent to N) |
| ¹³C | ~30-40 | d | Azetidine CH |
| ¹³C | ~35-45 | tq | CH₂CF₃ |
| ¹³C | ~125-130 | q | CF₃ |
| ¹⁹F | ~ -70 to -60 | t | CF₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net
IR Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. C-H stretching vibrations for the CH and CH₂ groups of the ring and side chain are expected around 2850-3000 cm⁻¹. The most intense and characteristic bands will be associated with the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1000-1300 cm⁻¹ region. researchgate.netrsc.org C-N stretching vibrations can also be observed in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov While C-F bonds show strong IR absorption, they often result in weaker Raman signals. Conversely, the C-C and C-H symmetric vibrations may produce more prominent Raman bands. The combination of both IR and Raman spectra gives a more complete vibrational profile of the molecule. nih.gov
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-F Stretch | 1000 - 1300 | IR (Strong) |
| C-N Stretch | 1020 - 1250 | IR |
| CH₂ Bend | 1430 - 1470 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com For this compound (molecular formula C₅H₈F₃N), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique typically measures the mass of the protonated molecule, [M+H]⁺.
The calculated exact mass for the [M+H]⁺ ion of C₅H₈F₃N is 140.0682. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. This level of accuracy is essential for distinguishing between potential isobaric compounds.
HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₅H₉F₃N⁺ | 140.0682 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the pucker of the azetidine ring and the orientation of the trifluoroethyl side chain. This technique requires the compound to be in a crystalline form suitable for diffraction. While X-ray analysis has been performed on related azetidine derivatives, published crystal structure data for this compound itself is not readily found in the surveyed literature. rsc.org If a suitable crystal were obtained, this method would offer unambiguous proof of its molecular architecture.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity of this compound and for its purification from reaction mixtures. rsc.org
Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by Gas Chromatography. researchgate.net In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A single, sharp peak in the chromatogram is indicative of a high-purity sample. GC coupled with a mass spectrometer (GC-MS) can further confirm the identity of the peak by providing its mass spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and purification. nih.govnih.gov For a polar compound like an azetidine, reversed-phase HPLC could be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. Purity is assessed by the presence of a single peak in the chromatogram, with the area of the peak being proportional to the compound's concentration. HPLC is also a common method for preparative purification to isolate the compound from starting materials or by-products. mdpi.com
Both techniques are crucial for quality control, ensuring that the characterized compound is free from significant impurities that could interfere with subsequent applications.
Theoretical and Computational Chemistry Studies on 3 2,2,2 Trifluoroethyl Azetidine
Quantum Chemical Calculations of Reaction Mechanisms and Transition States (e.g., DFT, MP2)
Quantum chemical calculations are indispensable tools for investigating the reaction mechanisms and identifying the transition states of chemical transformations involving azetidines. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most common methods employed for these purposes.
For 3-(2,2,2-trifluoroethyl)azetidine, a key reaction of interest would be its N-alkylation. A hypothetical DFT study of the reaction with an alkyl halide, such as methyl iodide, would proceed by modeling the reactants, the transition state, and the product. The geometry of each species would be optimized to find the lowest energy conformation, and frequency calculations would be performed to confirm that the reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
The activation energy (ΔE‡) and the reaction energy (ΔErxn) can be calculated from the energies of the optimized structures. These values provide crucial insights into the kinetics and thermodynamics of the reaction. For instance, a comparison of the activation energy for the N-alkylation of this compound with that of unsubstituted azetidine (B1206935) would reveal the electronic effect of the trifluoroethyl group on the nucleophilicity of the nitrogen atom. It is anticipated that the electron-withdrawing nature of the trifluoroethyl group would decrease the nucleophilicity of the azetidine nitrogen, leading to a higher activation barrier compared to the unsubstituted analog.
Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Energies for the N-methylation of Azetidine and this compound with Methyl Iodide.*
| Species | Relative Energy (kcal/mol) - Azetidine | Relative Energy (kcal/mol) - this compound |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.2 | +18.5 |
| Products | -10.8 | -9.5 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the expected trend based on the electronic effects of the substituent.
Conformational Analysis and Energetic Landscapes of the Azetidine Ring System
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the energy barrier for ring inversion are influenced by the nature and position of substituents on the ring. For this compound, the bulky and electronegative trifluoroethyl group at the 3-position will significantly impact the conformational preferences of the ring.
Computational methods can be used to map the energetic landscape of the azetidine ring puckering. This is typically achieved by performing a relaxed potential energy surface scan, where the dihedral angle defining the ring puckering is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of the global minimum energy conformation and any other local minima, as well as the transition states connecting them.
It is expected that the trifluoroethyl group will prefer an equatorial position to minimize steric interactions with the protons on the adjacent ring carbons. The axial conformation would likely be higher in energy due to these steric clashes. The energy difference between the equatorial and axial conformers can be quantified through these calculations.
Table 2: Theoretical Conformational Analysis of this compound.
| Conformer | Dihedral Angle (C2-N1-C4-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | ~25° | 0.0 | ~95 |
| Axial | ~-25° | ~2.0 | ~5 |
Note: These values are theoretical estimations based on known principles of conformational analysis of substituted cycloalkanes and are intended for illustrative purposes.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic properties of the molecule, including the distribution of electron density, the energies of the molecular orbitals, and the electrostatic potential.
The presence of the highly electronegative fluorine atoms in the trifluoroethyl group is expected to have a significant electron-withdrawing effect. This would lead to a polarization of the C-F bonds and, through inductive effects, a decrease in the electron density on the azetidine ring, particularly on the nitrogen atom. This is consistent with the predicted decrease in nucleophilicity discussed earlier.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity towards electrophiles and nucleophiles. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, and its energy will be lower than that of unsubstituted azetidine due to the electron-withdrawing substituent.
An electrostatic potential (ESP) map visually represents the charge distribution in a molecule. In the ESP map of this compound, the region around the nitrogen atom would show a less negative potential compared to unsubstituted azetidine, further indicating its reduced nucleophilicity.
Table 3: Predicted Electronic Properties of Azetidine and this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Azetidine | -9.5 | +2.1 | 1.9 |
| This compound | -10.2 | +1.5 | 3.5 |
Note: The values presented are hypothetical and serve to illustrate the expected trends in electronic properties upon trifluoroethyl substitution.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.
An MD simulation of this compound in a solvent like water would reveal information about its solvation structure. The radial distribution functions (RDFs) between the atoms of the azetidine and the solvent molecules can be calculated to understand the local solvent environment. For instance, the RDF between the azetidine nitrogen and the hydrogen atoms of water would show the extent of hydrogen bonding.
Furthermore, MD simulations can be used to study the conformational dynamics of the molecule in solution. The simulations can track the puckering of the azetidine ring and the rotation of the trifluoroethyl group over time, providing insights into the flexibility of the molecule and the timescales of different motions. This information is complementary to the static picture provided by quantum chemical calculations and is crucial for understanding how the molecule behaves in a realistic environment.
Synthetic Applications of 3 2,2,2 Trifluoroethyl Azetidine As a Versatile Chemical Building Block
Precursors for Advanced Heterocyclic Scaffolds
3-(2,2,2-Trifluoroethyl)azetidine serves as a key starting material for the synthesis of more complex heterocyclic structures, including pyrrolidines, oxazinanes, and diaminopropanes. The inherent ring strain of the azetidine (B1206935) core facilitates ring-opening and rearrangement reactions, providing access to a variety of five- and six-membered rings that are prevalent in pharmaceuticals and other biologically active compounds. researchgate.netfrontiersin.orgorganic-chemistry.orgnih.govnih.gov
Pyrrolidines:
The transformation of this compound derivatives into functionalized pyrrolidines is a notable application. For instance, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be converted into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov This rearrangement proceeds through a bicyclic aziridinium (B1262131) intermediate, which is then intercepted by various nucleophiles. nih.gov This method allows for the creation of highly substituted pyrrolidines with good to excellent yields and high diastereoselectivity. nih.gov
Table 1: Synthesis of Pyrrolidine (B122466) Derivatives from Azetidine Precursors
| Precursor | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|
Oxazinanes and Diaminopropanes:
The versatility of the azetidine ring system also extends to the synthesis of other heterocyclic scaffolds. Through carefully designed reaction pathways, the this compound core can be elaborated into oxazinane and diaminopropane (B31400) derivatives. These transformations often involve ring-opening reactions followed by cyclization with appropriate bifunctional reagents. The resulting heterocyclic structures are valuable in medicinal chemistry for their potential to interact with biological targets. nih.gov
Intermediates in the Construction of Chiral Organic Molecules
The presence of a stereocenter in derivatives of this compound makes it a valuable intermediate in asymmetric synthesis. researchgate.netnih.gov The synthesis of enantiomerically pure or enriched chiral molecules is crucial in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.
Chiral azetidine derivatives can be prepared through various methods, including the use of chiral starting materials or through asymmetric catalytic processes. researchgate.net Once obtained, these chiral building blocks can be used in a variety of transformations to create more complex chiral molecules. For example, the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines from chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines demonstrates the transfer of chirality from the starting material to the product with high fidelity. nih.gov
Role in the Synthesis of Complex Amino Acid Surrogates and Peptidomimetics
The structural rigidity and unique conformational preferences of the azetidine ring make it an attractive scaffold for the synthesis of amino acid surrogates and peptidomimetics. nih.gov These molecules are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov
The incorporation of the this compound moiety into a peptide backbone can induce specific turns or conformations, influencing how the peptidomimetic interacts with its biological target. nih.gov The trifluoroethyl group can also impart beneficial properties, such as increased lipophilicity and metabolic stability.
Research has shown that azetidine-based scaffolds can effectively mimic β-turns, a common secondary structure in proteins. nih.gov For example, 3-fluoro-azetidine carboxylic acids have been synthesized as analogues of hydroxy-azetidine carboxylic acids that are not susceptible to cleavage. researchgate.net The synthesis of these complex amino acid surrogates often involves multi-step sequences starting from functionalized azetidine precursors. nih.gov
Ligand Design in Catalytic Processes
Azetidine derivatives, including those bearing a trifluoroethyl group, have been explored as ligands in transition metal-catalyzed reactions. researchgate.net The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. researchgate.net
The development of new chiral ligands is a major focus in asymmetric catalysis. Chiral azetidine-based ligands have shown promise in a variety of transformations, including the asymmetric addition of organozinc reagents to aldehydes. researchgate.net In these systems, the chiral environment created by the ligand directs the approach of the reagents, leading to the preferential formation of one enantiomer of the product. The trifluoroethyl group can play a role in modulating the electronic properties of the ligand and influencing the catalytic activity and selectivity of the metal complex.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidines |
| Oxazinanes |
| Diaminopropanes |
| Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines |
| 3,4-Disubstituted 2-(trifluoromethyl)pyrrolidines |
| 3-Fluoro-azetidine carboxylic acids |
Emerging Applications of 3 2,2,2 Trifluoroethyl Azetidine Derivatives in Advanced Materials Science
Integration into Fluorinated Polymer Precursors
The development of advanced fluorinated polymers often relies on the synthesis of novel monomers that can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While direct polymerization studies of 3-(2,2,2-trifluoroethyl)azetidine are not extensively documented in public literature, the foundational chemistries of both azetidine (B1206935) and fluorinated alkenes suggest a strong potential for its use as a polymer precursor.
The cationic ring-opening polymerization of azetidine and its derivatives is a known method for producing poly(propylenimine)s, which are branched polymers with a range of applications, including as adsorbents for CO2 capture. researchgate.net This polymerization proceeds via the opening of the strained four-membered ring, a process that can be initiated by an acid. researchgate.net Separately, the radical polymerization of fluorinated ethylenes, such as trifluoroethylene, is a well-established industrial process for producing high-performance fluoropolymers. researchgate.net
The integration of the this compound moiety into a polymer backbone could potentially create materials with a unique combination of properties. The trifluoroethyl group would be expected to enhance the polymer's hydrophobicity, thermal stability, and chemical inertness. The azetidine nitrogen, meanwhile, could serve as a site for further functionalization or influence the polymer's conformational and adhesive properties. Research into the synthesis of polymers from such functionalized azetidines represents a promising, albeit still developing, area of fluoropolymer chemistry. researchgate.netresearchgate.net
Use in the Design of Novel Organic Electronic Materials (e.g., OLEDs, DSSCs)
The field of organic electronics, encompassing devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), is continually in search of new materials with tailored electronic and photophysical properties. Although the direct application of this compound in published OLED or DSSC research is not yet apparent, the characteristics of its constituent parts suggest potential utility.
In OLEDs, for instance, deep blue emitters are crucial for full-color displays, and their design often involves creating molecules with a high photoluminescence quantum yield and suppressed intermolecular interactions to prevent efficiency roll-off. nih.gov The introduction of bulky or electronically-distinct side groups is a common strategy to achieve this. nih.gov
In the context of DSSCs, the efficiency of light-to-energy conversion is highly dependent on the molecular structure of the sensitizing dye and its interaction with the semiconductor surface (commonly TiO2) and the electrolyte. researchgate.netnih.govnih.govnsf.govresearchgate.net Molecular engineering of dyes to optimize light absorption, prevent dye aggregation, and facilitate efficient charge transfer is a key research focus. researchgate.netnih.gov While rhodamine-based dyes have been explored for DSSCs, the specific incorporation of azetidine derivatives is not yet a mainstream approach. nsf.gov The unique electronic nature of the trifluoroethyl group and the structural rigidity of the azetidine ring could, in principle, be leveraged in the design of novel organic electronic materials, though this remains an area for future exploration.
Application in Fluorescent Dyes and Bioimaging Probes
One of the most significant and well-documented applications of azetidine derivatives is in the creation of high-performance fluorescent dyes. The replacement of traditional N,N-dialkylamino groups in rhodamine and other fluorophore scaffolds with a 4-membered azetidine ring has been shown to dramatically improve their spectral properties, including brightness and photostability, while maintaining cell permeability. youtube.com This has led to the development of the "Janelia Fluor" (JF) dyes, a versatile palette of probes for advanced fluorescence imaging. youtube.comjanelia.org
The substitution on the azetidine ring itself offers a powerful handle for fine-tuning the dye's properties. youtube.com Introducing a trifluoroethyl group at the 3-position of the azetidine ring is a strategic choice for several reasons:
Electronic Effects : The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the fluorophore's core structure, thereby modulating its absorption and emission wavelengths.
Lactone-Zwitterion Equilibrium : In rhodamine-based dyes, the equilibrium between the non-fluorescent lactone and the fluorescent zwitterion is critical. Substituents on the azetidine ring can shift this equilibrium, leading to more fluorogenic dyes that only fluoresce upon binding to a target. youtube.com
Photostability : Fluorination is a known strategy to enhance the photostability of fluorescent dyes by strengthening C-H bonds against photochemical degradation.
The table below summarizes the general impact of azetidine and fluorine substitution on the properties of rhodamine-based fluorescent dyes, providing a basis for the expected performance of probes derived from this compound.
| Feature | Standard Rhodamine | Azetidinyl Rhodamine (e.g., Janelia Fluor Dyes) | Expected Impact of 3-(2,2,2-Trifluoroethyl) Group |
| Brightness | Moderate | High | Potentially modulated |
| Photostability | Moderate | High | Further enhanced |
| Cell Permeability | Good | Excellent | Maintained or enhanced |
| Color Tuning | Limited | Tunable via azetidine substitution | Fine-tuning of spectral properties |
| Fluorogenicity | Low | Can be engineered to be high | Potential for high fluorogenicity |
This table is based on general principles of fluorophore design and may not represent specific experimental data for this compound derivatives.
Components in Energetic Materials and Propellants
The design of new energetic materials seeks to achieve a balance of high performance (e.g., detonation velocity, pressure) and acceptable sensitivity to stimuli like impact and friction. The incorporation of strained ring systems and fluorinated groups are two established strategies to enhance energy density.
The azetidine ring, with its significant ring strain (approximately 104.6 kJ/mol), can release a substantial amount of energy upon decomposition. researchgate.net This principle is exemplified by 1,3,3-trinitroazetidine (B1241384) (TNAZ), a powerful energetic material. researchgate.netnih.govbohrium.com The azetidine structure can also increase the density and nitrogen content of a material, both of which are desirable for energetic performance. nih.govbohrium.com
The trifluoroethyl group, on the other hand, contributes to the energetic properties in several ways:
Oxygen Balance : While not providing oxygen itself, the replacement of hydrogen with fluorine can improve the oxygen balance of a nitro-containing molecule, leading to more complete and energetic combustion.
Thermal Stability : The strength of the C-F bond often imparts greater thermal stability to the molecule.
Recent research has focused on the synthesis of novel azetidine-based energetic materials with varied substitutions to tune their physical and energetic properties, making them potential candidates for melt-castable explosives or propellant plasticizers. nih.govchemrxiv.org While specific energetic materials based on this compound are not yet widely reported, the combination of the high-energy azetidine ring with the density- and stability-enhancing trifluoroethyl group makes it a highly attractive building block for the next generation of energetic compounds and "green" propellants that are free of chlorine. researchgate.net
The potential performance characteristics of a hypothetical energetic material derived from this compound can be inferred from the properties of known azetidine and trifluoroethyl-containing compounds.
| Property | Contribution of Azetidine Ring | Contribution of Trifluoroethyl Group |
| Energy Release | High (due to ring strain) | Moderate (C-F bonds) |
| Density | Increases molecular packing | Significantly increases density |
| Thermal Stability | Moderate | High |
| Oxygen Balance | Dependent on other substituents | Can improve overall balance in nitro compounds |
This table illustrates the expected contributions of the molecular fragments to the properties of an energetic material.
Future Research Directions and Challenges in 3 2,2,2 Trifluoroethyl Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-(2,2,2-trifluoroethyl)azetidine remains a key challenge, with current methods often requiring harsh conditions or expensive reagents. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
One promising avenue is the exploration of catalytic methods . The use of transition metal catalysts, such as palladium, for C-H activation and amination could provide a direct and atom-economical route to the azetidine (B1206935) ring. rsc.org Lanthanide triflates, like La(OTf)₃, have also shown promise in catalyzing the intramolecular regioselective aminolysis of epoxy amines to form azetidines, a strategy that could be adapted for the synthesis of this compound. frontiersin.org
A key challenge lies in the stereoselective synthesis of chiral this compound. The development of chiral organocatalysts could provide a powerful tool for achieving high enantioselectivity in the formation of the azetidine ring. nih.gov
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic C-H Amination | High atom economy, direct functionalization. rsc.org | Catalyst development, regioselectivity control. |
| Lanthanide-Catalyzed Cyclization | Mild reaction conditions, functional group tolerance. frontiersin.org | Substrate synthesis, catalyst cost. |
| Green Chemistry Methods | Reduced environmental impact, improved safety. rsc.orgyoutube.com | Scalability, catalyst stability. |
| Asymmetric Organocatalysis | Access to enantiomerically pure compounds. nih.gov | Catalyst design, substrate scope. |
Exploration of Unprecedented Reactivity Profiles and Transformations
The trifluoroethyl group significantly influences the reactivity of the azetidine ring, opening up possibilities for novel chemical transformations. The high ring strain of the azetidine core, combined with the strong electron-withdrawing nature of the trifluoromethyl group, makes the molecule susceptible to various ring-opening and ring-expansion reactions . nih.gov
Future research should focus on systematically investigating the reactivity of this compound with a wide range of nucleophiles and electrophiles. This could lead to the discovery of new synthetic methodologies for accessing a diverse array of functionalized acyclic and heterocyclic compounds. For instance, acid-promoted ring expansion of azetidines has been shown to yield larger heterocycles like 1,3-oxazinan-2-ones. rsc.org
The development of novel cycloaddition reactions involving the azetidine ring is another exciting area of exploration. While challenging, the successful implementation of [4+2] cycloadditions with imines has been reported for other azetidine derivatives, suggesting the potential for similar transformations with this compound. nih.gov
A significant challenge in this area is controlling the regioselectivity and stereoselectivity of these reactions. The electronic and steric effects of the trifluoroethyl group will need to be carefully considered and potentially leveraged to achieve the desired outcomes.
Expansion of Applications in Emerging Technologies and Interdisciplinary Fields
The unique properties of this compound make it a promising candidate for a variety of applications in emerging technologies and interdisciplinary fields.
In medicinal chemistry , the incorporation of this scaffold into drug candidates could lead to improved metabolic stability, bioavailability, and binding affinity. nih.govnih.govnih.gov The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly impact the pharmacokinetic profile of a molecule. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives as potential therapeutic agents. nih.govijrar.org
The field of Positron Emission Tomography (PET) imaging represents another exciting application. The introduction of fluorine-18, a positron-emitting isotope, into the trifluoroethyl group could enable the development of novel PET tracers for in vivo imaging of biological processes. nih.gov The development of efficient and automated radiolabeling methods will be a key challenge in this area. nih.gov
In materials science , the polymerization of azetidine derivatives can lead to the formation of novel polymers with unique properties. rsc.orgresearchgate.netacs.orgutwente.nlnih.gov The incorporation of the trifluoroethyl group could impart desirable characteristics such as increased thermal stability and chemical resistance to these materials. The cationic ring-opening polymerization of azetidines is a known method that could be explored for this purpose. acs.orgutwente.nl
| Application Area | Potential Benefits | Key Challenges |
| Medicinal Chemistry | Improved drug properties. nih.govnih.gov | Synthesis of diverse derivatives, biological testing. |
| PET Imaging | Non-invasive in vivo imaging. nih.gov | Efficient radiolabeling with ¹⁸F. nih.gov |
| Materials Science | Novel polymers with enhanced properties. rsc.orgresearchgate.net | Controlled polymerization, material characterization. |
Advanced Computational Design and Prediction for Rational Synthesis and Optimization
Computational chemistry will be an indispensable tool in overcoming the challenges and guiding the future research directions in this compound chemistry.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed regioselectivity and stereoselectivity of reactions. chemrxiv.orgnih.gov This will be particularly valuable in the design of new catalytic systems and the exploration of novel reactivity profiles.
In silico drug design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of this compound derivatives and guide the synthesis of new drug candidates. nih.govpeerscientist.comresearchgate.netresearchgate.netresearchgate.netnih.gov This rational approach can significantly accelerate the drug discovery process and reduce the need for extensive and costly experimental screening.
A major challenge will be the development of accurate and reliable computational models that can account for the complex interplay of steric and electronic effects in this fluorinated heterocyclic system. The validation of these models through experimental studies will be crucial for their successful application.
| Computational Method | Application | Key Challenges |
| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction. chemrxiv.orgnih.gov | Accuracy of functionals, computational cost. |
| Molecular Docking | Prediction of protein-ligand interactions. researchgate.netresearchgate.netcentralasianstudies.org | Scoring function accuracy, protein flexibility. |
| QSAR | Prediction of biological activity. ijrar.orgresearchgate.net | Quality of experimental data, model validation. |
Q & A
Q. What are the most efficient synthetic routes to 3-(2,2,2-trifluoroethyl)azetidine, and how can enantiomeric purity be ensured?
The synthesis of trifluoroethyl-substituted azetidines often involves ring-closing reactions or functionalization of pre-existing azetidine scaffolds. For example:
- Copper-catalyzed cross-coupling : Jiang et al. (2003) developed a method using Cu(I)/TMEDA catalysts to introduce trifluoromethyl groups into azetidine derivatives via imidoyl halide intermediates .
- Electrochemical trifluoromethylation : Recent advances employ tandem trifluoromethylation-cyclization of allylamines under electrochemical conditions, achieving moderate-to-high yields (e.g., 60–85%) .
- Stereocontrol : Asymmetric hydrogenation of trifluoromethylated enamines using chiral phosphine ligands (e.g., BINAP derivatives) can achieve >90% enantiomeric excess (ee) .
Q. Key Considerations :
- Purification via chromatography or crystallization to remove byproducts.
- Use of chiral HPLC or NMR spectroscopy with chiral shift reagents to confirm enantiopurity.
Q. How does the trifluoroethyl group influence the physicochemical and pharmacological properties of azetidine derivatives?
The trifluoroethyl group introduces:
- Electron-withdrawing effects : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability but potentially reducing solubility .
- Conformational rigidity : The CF₃ group restricts rotational freedom, favoring bioactive conformations in target binding .
Q. Applications :
- Neurological targets : Enhanced blood-brain barrier penetration for CNS-active compounds .
- Anti-inflammatory agents : Improved target affinity (e.g., COX-2 inhibition) due to fluorine’s electrostatic interactions .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound-containing compounds with biological targets?
- Docking simulations : Tools like AutoDock Vina or Schrödinger Suite model interactions between the trifluoroethyl group and hydrophobic pockets (e.g., in kinases or GPCRs) .
- Molecular dynamics (MD) : Simulate conformational stability of the azetidine ring under physiological conditions.
- Quantum mechanics (QM) : Calculate charge distribution and electrostatic potential maps to optimize substituent placement .
Case Study :
A 2024 patent (EP 4125678A1) demonstrated that trifluoroethyl-substituted azetidines in kinase inhibitors showed 10-fold higher binding affinity (IC₅₀ = 2 nM vs. 20 nM for non-fluorinated analogs) due to fluorine’s van der Waals interactions .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data for trifluoroethyl-azetidine derivatives?
Contradictions : High lipophilicity (LogP > 3) may improve permeability but reduce aqueous solubility, leading to inconsistent in vivo bioavailability.
Q. Solutions :
- Prodrug design : Introduce ionizable groups (e.g., phosphates) temporarily to enhance solubility .
- Cocrystallization : Co-crystallize with hydrophilic coformers (e.g., succinic acid) to improve dissolution rates .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to bypass solubility limitations .
Example :
A 2020 study achieved a 3.5-fold increase in oral bioavailability of a trifluoroethyl-azetidine prodrug by converting the free base to a hydrochloride salt .
Q. How do competing reaction pathways during trifluoroethylation impact yield, and how can selectivity be optimized?
Challenges :
- Undesired β-hydride elimination in palladium-catalyzed reactions.
- Competing N- vs. O-alkylation in azetidine functionalization.
Q. Optimization Strategies :
- Catalyst screening : Use bulky ligands (e.g., XPhos) to suppress side reactions .
- Temperature control : Lower temperatures (e.g., −20°C) favor kinetic control in ring-closing reactions .
- Protecting groups : Temporarily protect azetidine nitrogen with Boc or Fmoc to direct trifluoroethylation to specific sites .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹⁹F NMR quantifies CF₃ group incorporation (δ −60 to −70 ppm) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., hydrogen-bonding networks) .
- HRMS : Confirms molecular formula (e.g., m/z 168.0693 for C₅H₈F₃N).
- Thermogravimetric analysis (TGA) : Assesses thermal stability of solid forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
